Dactinomycin

Catalog No.
S548606
CAS No.
50-76-0
M.F
C62H86N12O16
M. Wt
1255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dactinomycin

CAS Number

50-76-0

Product Name

Dactinomycin

IUPAC Name

2-amino-4,6-dimethyl-3-oxo-9-N-[(3R,6R,7S,10R,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-1-N-[(3R,6S,7S,10S,16S)-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide

Molecular Formula

C62H86N12O16

Molecular Weight

1255.4 g/mol

InChI

InChI=1S/C62H86N12O16/c1-27(2)42-59(84)73-23-17-19-36(73)57(82)69(13)25-38(75)71(15)48(29(5)6)61(86)88-33(11)44(55(80)65-42)67-53(78)35-22-21-31(9)51-46(35)64-47-40(41(63)50(77)32(10)52(47)90-51)54(79)68-45-34(12)89-62(87)49(30(7)8)72(16)39(76)26-70(14)58(83)37-20-18-24-74(37)60(85)43(28(3)4)66-56(45)81/h21-22,27-30,33-34,36-37,42-45,48-49H,17-20,23-26,63H2,1-16H3,(H,65,80)(H,66,81)(H,67,78)(H,68,79)/t33-,34-,36-,37-,42+,43+,44+,45-,48+,49-/m0/s1

InChI Key

RJURFGZVJUQBHK-MVVUMFDRSA-N

SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

solubility

Soluble at 50 °F (NTP, 1992)
1 gram dissolves in about 8 mL of alcohol and 25 mL of water at 10 °C. 1 gram dissolves in 1000 mL of water at 37 °C and about 1666 mL of ether.
In water, 4.0X10+4 mg/L at 10 °C

Synonyms

Abbreviation: DACT; ACTD; actinomycin C1; actinomycin D; actinomycin I1; actinomycin IV; actinomycin X 1; actinomycinthrvalprosarmeval; dactinomycine; meractinomycin; US brand names: Cosmegen; Lyovac.

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C

Isomeric SMILES

C[C@H]1[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@@H](C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)C(C)C)C)C)C(C)C)C)N)C

The exact mass of the compound Actinomycin D is 1254.62847 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble at 50° f (ntp, 1992)soluble at 10 °c1 gram dissolves in about 8 ml of alcohol and 25 ml of water at 10 °c. 1 gram dissolves in 1000 ml of water at 37 °c and about 1666 ml of ether.in water, 4.0x10+4 mg/l at 10 °c2.00e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191297. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. It belongs to the ontological category of actinomycin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Non-ribosomal peptide/polyketide hybrids [PK14]. However, this does not mean our product can be used or applied in the same or a similar way.

Dactinomycin, also known as Actinomycin D, is a well-characterized polypeptide antibiotic from *Streptomyces sp.* that functions as a potent inhibitor of transcription. Its primary mechanism involves the high-affinity intercalation of its phenoxazone ring into double-stranded DNA, which physically obstructs the progression of RNA polymerase. This activity is particularly pronounced at Guanine-Cytosine (GpC) sequences, making it a valuable and established tool in molecular biology for transcription arrest and as a reference cytotoxic agent in cancer research.

While other DNA intercalators like Doxorubicin or related actinomycins (e.g., Actinomycin C complex) exist, they are not functionally equivalent for precise research applications. Subtle differences in the peptide rings between actinomycin variants alter DNA binding affinity and sequence preference, impacting biological potency. Broader-spectrum intercalators such as Doxorubicin lack Dactinomycin's well-defined GpC binding preference and can have different effects on topoisomerase enzymes, leading to divergent cellular outcomes. Therefore, substituting Dactinomycin with a close analog or a different class of intercalator can compromise experimental reproducibility and introduce mechanistic variables, making high-purity Dactinomycin (CAS 50-76-0) the required choice for studies dependent on its specific mode of action.

Distinct Topoisomerase Interaction Profile Compared to Doxorubicin

Unlike doxorubicin, dactinomycin stimulates DNA cleavage by topoisomerase I while also acting on topoisomerase II. A comparative study on purified mouse leukemia (L1210) enzymes showed that doxorubicin only stimulated DNA cleavage by topoisomerase II, whereas dactinomycin stimulated cleavage by both topoisomerase I and II. This dual inhibitory profile differentiates its mechanism from anthracyclines like doxorubicin.

Evidence DimensionStimulation of Topoisomerase-Induced DNA Cleavage
Target Compound DataStimulates both Topoisomerase I and Topoisomerase II
Comparator Or BaselineDoxorubicin: Stimulates only Topoisomerase II
Quantified DifferenceQualitative difference in enzyme target profile (Topoisomerase I activity stimulation)
ConditionsPurified mouse leukemia (L1210) DNA topoisomerases I and II

This provides a clear mechanistic reason to select Dactinomycin over Doxorubicin when studying pathways involving Topoisomerase I or requiring a broader topoisomerase inhibition profile.

High Potency in Nanomolar Range Across Multiple Cancer Cell Lines

Dactinomycin consistently demonstrates high cytotoxic potency, with IC50 values in the low nanomolar range. For instance, in KMT2A-rearranged infant acute lymphoblastic leukemia (iALL) cell lines, IC50 values ranged from 0.47 nM to 1.6 nM after 72 hours of incubation. In other common screening lines, EC50 values were determined as 0.201 nM in A549 (lung carcinoma) and 0.276 nM in PC3 (prostate cancer) cells after 48 hours. This level of potency makes it a reliable positive control and benchmark compound.

Evidence DimensionHalf-maximal Inhibitory/Effective Concentration (IC50/EC50)
Target Compound Data0.47 nM - 1.6 nM (iALL cells, 72h); 0.201 nM (A549 cells, 48h)
Comparator Or BaselineBaseline potency data for reference
Quantified DifferenceDemonstrates consistent sub-micromolar to nanomolar activity
ConditionsIn vitro cytotoxicity assays (Alamar Blue/MTT) on various human cancer cell lines

For researchers needing a potent, well-documented transcription inhibitor for cell-based assays, these low nanomolar IC50 values confirm its suitability as a reference standard or for applications requiring complete transcription shutdown.

Defined Solubility Profile for Reproducible Stock Preparation

Dactinomycin exhibits well-defined solubility in common laboratory organic solvents, crucial for preparing accurate and reproducible stock solutions. It is soluble in DMSO at concentrations of approximately 10 mg/mL to 20 mg/mL and in dimethyl formamide (DMF) at ~20 mg/mL. In contrast, it is only sparingly soluble in aqueous buffers, with a solubility of about 0.5 mg/mL in a 1:1 DMF:PBS solution. This solubility profile necessitates initial dissolution in an organic solvent for most biological applications, a critical handling parameter for experimental design.

Evidence DimensionSolubility
Target Compound Data~10-20 mg/mL (DMSO); ~20 mg/mL (DMF)
Comparator Or BaselineAqueous Buffer: ~0.5 mg/mL (with co-solvent)
Quantified DifferenceOver 20-fold higher solubility in recommended organic solvents compared to aqueous solutions.
ConditionsStandard laboratory solvents (DMSO, DMF, PBS)

This quantitative solubility data informs procurement decisions for labs that require high-concentration stock solutions and ensures the use of a compatible solvent system to avoid precipitation and maintain experimental consistency.

Gold-Standard Control for Transcription Inhibition Assays

Given its potent and well-characterized mechanism of blocking RNA polymerase elongation, Dactinomycin serves as an essential positive control in studies investigating gene expression, transcription factors, and the efficacy of novel transcription inhibitors. Its rapid and broad action provides a reliable baseline for complete transcriptional shutdown.

Probing DNA Structure and Protein-DNA Interactions

The specific binding preference of Dactinomycin for GpC sequences allows its use as a molecular probe to map DNA topology and identify accessible GpC sites. This makes it a valuable tool in structural biology and for footprinting experiments to study the binding sites of other DNA-associated proteins.

Reference Compound in High-Throughput Cytotoxicity Screening

With consistently high potency in the nanomolar range across a wide variety of cancer cell lines, Dactinomycin is an ideal reference compound for validating cell-based assays and providing a benchmark for the cytotoxic potential of new chemical entities in drug discovery pipelines.

Induction of Immunogenic Cell Death (ICD) in Cancer Immunology Models

Recent evidence identifies Dactinomycin as a potent inducer of immunogenic cell death (ICD), a process that activates an antitumor immune response. This makes it a critical tool for researchers studying the interplay between chemotherapy and the immune system, and for evaluating novel immunotherapy combinations.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Actinomycin d appears as bright red rhomboid prisms or red powder. (NTP, 1992)

Color/Form

Bright red crystalline powder
Yellow lyophilized powder. /Cosmegen/

XLogP3

3.8

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

5

Exact Mass

1254.62847470 g/mol

Monoisotopic Mass

1254.62847470 g/mol

Heavy Atom Count

90

LogP

1.6
log Kow = 3.21 at pH 7.4
1.6

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

467 to 469 °F (decomposes) (NTP, 1992)
Melts between 245 and 248 dec C with decomposition.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1CC1JFE158

GHS Hazard Statements

Aggregated GHS information provided by 317 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H350 (86.75%): May cause cancer [Danger Carcinogenicity];
H360 (86.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of Wilms' tumor, childhood rhabdomyosarcoma, Ewing's sarcoma and metastatic, nonseminomatous testicular cancer as part of a combination chemotherapy and/or multi-modality treatment regimen

Livertox Summary

Dactinomycin is an intravenously administered, antineoplastic antibiotic that is used in the treatment of solid tumors in children and choriocarcinoma in adult women. In high doses, dactinomycin can cause severe liver injury including sinusoidal obstruction syndrome.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dactinomycin
US Brand Name(s): Cosmegen
FDA Approval: Yes
Dactinomycin is approved to be used alone or with other drugs to treat: Ewing sarcoma in adults and children.
Gestational trophoblastic disease in adults and children.
Rhabdomyosarcoma in adults and children.
Solid tumors that are locally recurrent. It is used as palliative and/or adjuvant therapy in adults.
Testicular cancer. It is used in adults and children whose nonseminomas have metastasized (spread to other parts of the body).
Wilms tumor in adults and children.
Dactinomycin is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic; Anti-Bacterial Agents; Nucleic Acid Synthesis Inhibitors; Protein Synthesis Inhibitors
Dactinomycin, as part of a combination chemotherapy and/or multi-modality treatment regimen, is indicated for the treatment of Wilms' tumor, childhood rhabdomyosarcoma, Ewing's sarcoma and metastatic, nonseminomatous testicular cancer. /Included in US Product label/
Dactinomycin is indicated as a single agent, or as part of a combination chemotherapy regimen, for the treatment of gestational trophoblastic neoplasia. /Included in US Product label/
Dactinomycin, as a component of regional perfusion, is indicated for the palliative and/or adjunctive treatment of locally recurrent or locoregional solid malignancies. /Included in US Product label/
For more Therapeutic Uses (Complete) data for DACTINOMYCIN (7 total), please visit the HSDB record page.

Pharmacology

Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases. Because the actinomycins are cytotoxic, they have an antineoplastic effect which has been demonstrated in experimental animals with various types of tumor implant. This cytotoxic action is the basis for their use in the treatment of certain types of cancer. Dactinomycin is believed to produce its cytotoxic effects by binding DNA and inhibiting RNA synthesis.
Dactinomycin is a chromopeptide antineoplastic antibiotic isolated from the bacterium Streptomyces parvulus. Dactinomycin intercalates between adjacent guanine-cytosine base pairs, blocking the transcription of DNA by RNA polymerase; it also causes single-strand DNA breaks, possibly via a free-radical intermediate or an interaction with topoisomerase II. (NCI04)

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01D - Cytotoxic antibiotics and related substances
L01DA - Actinomycines
L01DA01 - Dactinomycin

Mechanism of Action

The capacity of actinomycins to bind with double-helical DNA is responsible for their biological activity and cytotoxicity. X-ray studies of a crystalline complex between dactinomycin and deoxyguanosine permitted formulation of a model that appears to explain the binding of the drug to DNA. The planar phenoxazone ring intercalates between adjacent guanine-cytosine base pairs of DNA, while the polypeptide chains extend along the minor groove of the helix. The summation of these interactions provides great stability to the dactinomycin-DNA complex, and as a result of the binding of dactinomycin, the transcription of DNA by RNA polymerase is blocked. The DNA-dependent RNA polymerases are much more sensitive to the effects of dactinomycin than are the DNA polymerases. In addition, dactinomycin causes single-strand breaks in DNA, possibly through a free-radical intermediate or as a result of the action of topoisomerase II
Dactinomycin is an antineoplastic antibiotic. The drug has bacteriostatic activity, particularly against gram-positive organisms, but its cytotoxicity precludes its use as an anti-infective agent. Although the exact mechanism(s) of action has not been fully elucidated, the drug appears to inhibit DNA-dependent RNA synthesis by forming a complex with DNA by intercalating with guanine residues and impairing the template activity of DNA. Protein and DNA synthesis are also inhibited but less extensively and at higher concentrations of dactinomycin than are needed to inhibit RNA synthesis. Dactinomycin is immunosuppressive and also possesses some hypocalcemic activity similar to plicamycin.
Generally, the actinomycins exert an inhibitory effect on gram-positive and gram-negative bacteria and on some fungi. However, the toxic properties of the actinomycins (including dactinomycin) in relation to antibacterial activity are such as to preclude their use as antibiotics in the treatment of infectious diseases.
Dactinomycin acts by forming stable complexes with double-helical DNA that inhibit DNA-directed RNA synthesis (interfere with RNA polymerase) more than DNA synthesis. The drug is cell-cycle active.
The effect of dactinomycin on cellular respiration and accompanying ATP formation was investigated in Jurkat and HL-60 cells. Cellular mitochondrial oxygen consumption (measured by a homemade phosphorescence analyzer) and ATP content (measured by the luciferin-luciferase bioluminescence system) were determined as functions of time t during continuous exposure to the drug. The rate of respiration, k, was the negative of the slope of [O2] versus t. Oxygen consumption and ATP content were diminished by cyanide, confirming that both processes involved oxidations in the mitochondrial respiratory chain. In the presence of dactinomycin, k decreased gradually with t, the decrease being more pronounced at higher drug concentrations. Cellular ATP remained constant for 5 h in untreated cells, but in the presence of 20 microM dactinomycin it decreased gradually (to one-tenth the value at 5 h for untreated cells). The drug-induced inhibition of respiration and decrease in ATP were blocked by the pancaspase inhibitor benzyloxycarbonyl-Val-Ala-DL-Asp-fluoromethyl ketone (zVAD-fmk). A rapid but temporary decrease in cellular ATP observed on the addition of zVAD-fmk was shown to be due to DMSO (added with zVAD-fmk). The effect of dactinomycin on respiration differed from that of doxorubicin. Plots of [O2] versus t were curved for dactinomycin so that k decreased gradually with t. The corresponding plots for doxorubicin were well fit by two straight lines; so k was constant for approximately 150 min, at which time k decreased, remaining constant at a lower level thereafter. The results for cells treated with mixtures of the two drugs indicated that the drugs acted synergistically. These results show the onset and severity of mitochondrial dysfunction in cells undergoing apoptosis induced by dactinomycin.

Vapor Pressure

0 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-76-0

Absorption Distribution and Excretion

Dactinomycin is poorly absorbed from the GI tract. The drug is extremely irritating to tissues and, therefore, must be administered iv.
Dactinomycin is rapidly distributed into tissues, with high concentrations in bone marrow and nucleated cells, including granulocytes and lymphocytes. The drug appears to cross the blood-brain barrier poorly, if at all.
Plasma protein binding /of dactinomycin/ is 5%.
Dactinomycin apparently crosses the placenta. It is not known if dactinomycin is distributed into milk.
For more Absorption, Distribution and Excretion (Complete) data for DACTINOMYCIN (6 total), please visit the HSDB record page.

Metabolism Metabolites

Dactinomycin appears to be only slightly metabolized; small amounts of monolactones of the drug have been detected in the urine.

Wikipedia

Dactinomycin
Endrin

Drug Warnings

/BOXED WARNING/ COSMEGEN (Dactinomycin for Injection) should be administered only under the supervision of a physician who is experienced in the use of cancer chemotherapeutic agents.
/BOXED WARNING/ This drug is HIGHLY TOXIC and both powder and solution must be handled and administered with care. Inhalation of dust or vapors and contact with skin or mucous membranes, especially those of the eyes, must be avoided. Avoid exposure during pregnancy. Due to the toxic properties of dactinomycin (eg, corrosivity, carcinogenicity, mutagenicity, teratogenicity), special handling procedures should be reviewed prior to handling and followed diligently. Dactinomycin is extremely corrosive to soft tissue. If extravasation occurs during intravenous use, severe damage to soft tissues will occur. In at least one instance, this has led to contracture of the arms.
COSMEGEN is a toxic drug and very careful and frequent observation of the patient for adverse reactions is necessary. These reactions may involve any tissue of the body, most commonly the hematopoietic system resulting in myelosuppression. As such, live virus vaccines should not be administered during therapy with COSMEGEN. The possibility of an anaphylactoid reaction should be borne in mind.
Pt may ... become more susceptible to infections due to suppression of normal immune mechanisms. If dactinomycin is given at or about time of infection with chickenpox, severe generalized disease, which is sometimes fatal, may occur.
For more Drug Warnings (Complete) data for DACTINOMYCIN (24 total), please visit the HSDB record page.

Biological Half Life

The terminal plasma half-life for radioactivity was approximately 36 hours.
The terminal elimination half life of actinomycin D is 36 to 48 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Dactinomycin is elaborated during the culture of Streptomyces antibioticus. After extracting from the fermentation broth, it is purified through chromatographic and crystallization processes.

General Manufacturing Information

Actinomycin D was first antibiotic found to have anti-tumor activity ...

Analytic Laboratory Methods

Analyte: dactinomycin; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: dactinomycin; matrix: chemical identification; procedure: retention time of the liquid chromatogram with comparison to standards
Analyte: dactinomycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards

Clinical Laboratory Methods

Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: retention time of liquid chromatogram with comparison to standards (chemical identification)
Analyte: dactinomycin; matrix: pharmaceutical preparation (solid for injection); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical purity)
Analyte: dactinomycin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 436 nm; limit of detection: 40 ng/mL
AN ANTIBODY SPECIFIC FOR ACTINOMYCIN D HAS BEEN DEVELOPED & USED IN A RAPID, SENSITIVE RADIOIMMUNOASSAY FOR DETECTION OF THIS ANTICANCER DRUG IN SERUM.

Storage Conditions

Store at 25 °C (77deg F); excursions permitted to 15-30 °C (59-86 °F). Protect from light and humidity.

Interactions

Radiation treatment, cyclophosphamide, or vincristine incr response to dactinomycin.
Dactinomycin may raise the concentration of blood uric acid; dosage adjustment of antigout agents may be necessary to control hyperuricemia and gout; allopurinol may be preferred because of risk of uric acid nephropathy with uricosuric antigout agents.
Leukopenic and/or thrombocytopenic effects of dactinomycin may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of dactinomycin, if necessary, should be based on blood counts.
Concurrent use with dactinomycin may potentiate the effects of /other bone marrow depressants or radiation therapy/ including gastrointestinal toxicity, bone marrow depression, and erythema and tanning of the skin; lower doses of each are recommended. Dactinomycin alone may reactivate erythema from previous radiation therapy.
For more Interactions (Complete) data for DACTINOMYCIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Dilute soln are very sensitive to light /Trihydrate/
Soln should not be exposed to direct sunlight

Dates

Last modified: 08-15-2023

"Dactinomycin". The American Society of Health-System Pharmacists. Archived from the original on 11 September 2017. Retrieved 8 December 2016.

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World Health Organization (2019). World Health Organization model list of essential medicines: 21st list 2019. Geneva: World Health Organization. hdl:10665/325771. WHO/MVP/EMP/IAU/2019.06. License: CC BY-NC-SA 3.0 IGO.

Turan T, Karacay O, Tulunay G, Boran N, Koc S, Bozok S, Kose MF (2006). "Results with EMA/CO (etoposide, methotrexate, actinomycin D, cyclophosphamide, vincristine) chemotherapy in gestational trophoblastic neoplasia". International Journal of Gynecological Cancer. 16 (3): 1432–8. doi:10.1111/j.1525-1438.2006.00606.x. PMID 16803542. S2CID 32560653.

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Khatua S, Nair CN, Ghosh K (November 2004). "Immune-mediated thrombocytopenia following dactinomycin therapy in a child with alveolar rhabdomyosarcoma: the unresolved issues". Journal of Pediatric Hematology/Oncology. 26 (11): 777–9. doi:10.1097/00043426-200411000-00020. PMID 15543019.

Jaffe N, Paed D, Traggis D, Salian S, Cassady JR (November 1976). "Improved outlook for Ewing's sarcoma with combination chemotherapy (vincristine, actinomycin D and cyclophosphamide) and radiation therapy". Cancer. 38 (5): 1925–30. doi:10.1002/1097-0142(197611)38:5<1925::AID-CNCR2820380510>3.0.CO;2-J. PMID 991106.

Uberti EM, Fajardo M, Ferreira SV, Pereira MV, Seger RC, Moreira MA, et al. (December 2009). "Reproductive outcome after discharge of patients with high-risk hydatidiform mole with or without use of one bolus dose of actinomycin D, as prophylactic chemotherapy, during the uterine evacuation of molar pregnancy". Gynecologic Oncology. 115 (3): 476–81. doi:10.1016/j.ygyno.2009.09.012. PMID 19818481.

Hagemann RF, Concannon JP (April 1973). "Mechanism of intestinal radiosensitization by actinomycin D". The British Journal of Radiology. 46 (544): 302–8. doi:10.1259/0007-1285-46-544-302. PMID 4720744.

Sobell HM (August 1985). "Actinomycin and DNA transcription". Proceedings of the National Academy of Sciences of the United States of America. 82 (16): 5328–31. Bibcode:1985PNAS...82.5328S. doi:10.1073/pnas.82.16.5328. PMC 390561. PMID 2410919.

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Waksman SA, Woodruff HB (1940). "Bacteriostatic and bacteriocidal substances produced by soil actinomycetes". Proceedings of the Society for Experimental Biology and Medicine. 45: 609–614.

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Toba K, Koike T, Watanabe K, Fuse I, Takahashi M, Hashimoto S, et al. (January 2000). "Cell kinetic study of normal human bone marrow hematopoiesis and acute leukemia using 7AAD/PY". European Journal of Haematology. 64 (1): 10–21. doi:10.1034/j.1600-0609.2000.09005.x. PMID 10680701. S2CID 41065740.

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Paramanathan, T., Vladescu, I., McCauley, M.J., et al. Force spectroscopy reveals the DNA structural dynamics that govern the slow binding of Actinomycin D. Nucleic Acids Res. 40(11), 4925-4932 (2012).

Sobell, H.M. Actinomycin and DNA transcription. Proc. Natl. Acad. Sci. USA 82, 5328-5331 (1985).

Choong, M.L., Yang, H., Lee, M.A., et al. Specific activation of the p53 pathway by low dose actinomycin D: A new route to p53 based cyclotherapy. Cell Cycle 8(17), 2810-2818 (2009).

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